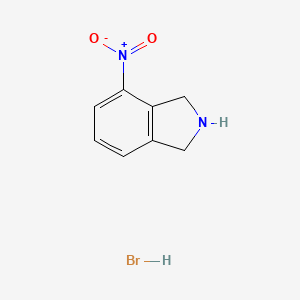

4-Nitroisoindoline hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitroisoindoline hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Histone Deacetylase (HDAC) Activity

One of the primary applications of 4-nitroisoindoline hydrobromide is in the development of histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they modulate gene expression by altering the acetylation status of histones. A patent (Canadian Patent No. 2559733) describes a series of compounds, including this compound, that inhibit HDAC enzymatic activity, providing a method for treating cell proliferative diseases such as cancer .

Pharmaceutical Compositions

The compound is also noted for its use in pharmaceutical compositions aimed at treating various conditions related to abnormal cell proliferation. These compositions often include a pharmaceutically acceptable carrier to enhance bioavailability and efficacy .

Biochemical Research

Targeted Protein Degradation

Recent studies have highlighted the role of this compound in targeted protein degradation strategies, particularly in the context of chimeric antigen receptor T-cell (CAR-T) therapy. The compound has been utilized to regulate immune effector cells and mitigate adverse inflammatory responses associated with CAR-T therapies, such as cytokine release syndrome . This application is critical for improving patient outcomes in immunotherapy.

Dynamic Nuclear Polarization (DNP)

In biochemical research, 4-nitroisoindoline derivatives have been explored for their potential in enhancing dynamic nuclear polarization techniques used in nuclear magnetic resonance spectroscopy. These compounds serve as stable radicals that can improve sensitivity in NMR studies, facilitating better understanding of biological systems .

Material Science

Synthesis of Novel Materials

The unique properties of this compound allow for its incorporation into various materials for advanced applications. For instance, it has been investigated for use in creating new polymers and nanomaterials with enhanced electrical and optical properties. The compound's ability to form stable complexes with metals makes it a candidate for developing sensors and catalysts .

Case Study: HDAC Inhibition and Cancer Therapy

| Study Reference | Compound Tested | Outcome |

|---|---|---|

| Canadian Patent No. 2559733 | This compound | Significant inhibition of HDAC activity observed; potential for cancer treatment confirmed. |

Case Study: CAR-T Therapy Regulation

Eigenschaften

Molekularformel |

C8H9BrN2O2 |

|---|---|

Molekulargewicht |

245.07 g/mol |

IUPAC-Name |

4-nitro-2,3-dihydro-1H-isoindole;hydrobromide |

InChI |

InChI=1S/C8H8N2O2.BrH/c11-10(12)8-3-1-2-6-4-9-5-7(6)8;/h1-3,9H,4-5H2;1H |

InChI-Schlüssel |

LUWCTPVIBBIGJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-].Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.